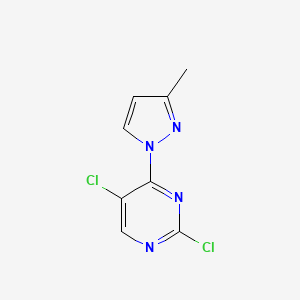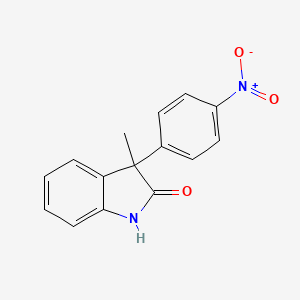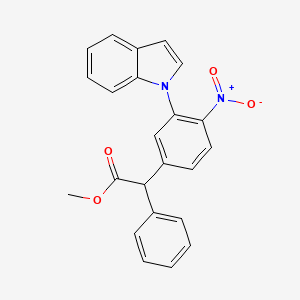
2,5-Dichloro-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with two chlorine atoms and a 3-methyl-1H-pyrazol-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-dichloropyrimidine and 3-methyl-1H-pyrazole.
Nucleophilic Substitution: The 3-methyl-1H-pyrazole is reacted with 2,5-dichloropyrimidine under basic conditions, often using a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction is typically carried out at elevated temperatures (80-120°C) to facilitate the nucleophilic substitution of the chlorine atom by the pyrazole group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. Continuous flow reactors and automated systems might be employed to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions would be crucial for large-scale production.
化学反応の分析
Types of Reactions
2,5-Dichloro-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction reactions, depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2,5-diamino derivative, while oxidation of the pyrazole ring could lead to a pyrazole oxide.
科学的研究の応用
2,5-Dichloro-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinases and other enzymes.
Biological Studies: The compound can be used to study the interactions of pyrimidine derivatives with biological targets, such as DNA and proteins.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or electronic conductivity.
作用機序
The mechanism of action of 2,5-Dichloro-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The chlorine atoms and pyrazole ring can interact with molecular targets through hydrogen bonding, van der Waals forces, and other interactions, leading to the modulation of biological pathways.
類似化合物との比較
Similar Compounds
2,5-Dichloropyrimidine: Lacks the pyrazole group, making it less versatile in terms of chemical reactivity and biological activity.
4-(3-Methyl-1H-pyrazol-1-yl)pyrimidine: Lacks the chlorine atoms, which can affect its reactivity and interactions with biological targets.
2,5-Dichloro-4-(1H-pyrazol-1-yl)pyrimidine: Similar structure but without the methyl group on the pyrazole ring, which can influence its chemical properties and biological activity.
Uniqueness
2,5-Dichloro-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine is unique due to the presence of both chlorine atoms and the 3-methyl-1H-pyrazol-1-yl group. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.
特性
分子式 |
C8H6Cl2N4 |
|---|---|
分子量 |
229.06 g/mol |
IUPAC名 |
2,5-dichloro-4-(3-methylpyrazol-1-yl)pyrimidine |
InChI |
InChI=1S/C8H6Cl2N4/c1-5-2-3-14(13-5)7-6(9)4-11-8(10)12-7/h2-4H,1H3 |
InChIキー |
HEEHQJGCGYQPCS-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1)C2=NC(=NC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,3,4,6-O-Tetraacetyl-b-D-galactopyranosyl)thio]propionoic acid](/img/structure/B12065780.png)













